

# Analytical Methods for the Detection of Polyquaternium-69 (PQ-69)

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## Compound of Interest

Compound Name: PQ-69

Cat. No.: B15571721

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## Application Note

## Introduction

Polyquaternium-69 (**PQ-69**) is a complex cationic polymer utilized in the cosmetic industry, primarily in hair care products, for its fixative and conditioning properties.[1][2][3] As a polymeric quaternary ammonium salt, its chemical structure consists of vinyl caprolactam, vinylpyrrolidone, dimethylaminopropyl methacrylamide (DMAPA), and methacryloylaminopropyl lauryldimonium chloride monomers.[4][5] The performance and safety of products containing **PQ-69** are directly related to its concentration and integrity. Therefore, accurate and reliable analytical methods for the identification and quantification of **PQ-69** in raw materials and finished cosmetic formulations are crucial for quality control and research and development.

This document provides detailed protocols for the analytical detection and characterization of **PQ-69**, targeting researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of polymer analysis and can be adapted for various sample matrices.

## Analytical Approaches

A variety of analytical techniques can be employed for the characterization and quantification of **PQ-69**. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, molecular weight distribution, or precise quantification. Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the polymer and the ratio of its constituent monomers.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Mass Spectrometry (MS): Enables the determination of molecular weight distribution and structural elucidation, particularly when coupled with soft ionization techniques.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: Offers a rapid method for the identification of the functional groups present in the polymer, serving as a qualitative screening tool.[\[12\]](#)[\[13\]](#)
- High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the polymer from other components in a formulation.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Potentiometric Titration: A quantitative method for determining the concentration of the cationic polymer in solution.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Data Presentation

The following tables summarize representative quantitative data that can be obtained using the described analytical methods.

Table 1: Quantitative <sup>1</sup>H-NMR Analysis of **PQ-69** Monomer Ratios

Monomer Unit	Chemical Shift (ppm)	Integral Value (Normalized)	Molar Ratio (%)
Vinylpyrrolidone	3.2 - 3.5	4.0	40
Vinyl Caprolactam	3.0 - 3.3	3.5	35
DMAPMA	2.2 - 2.8	1.5	15
MAPLDAC	0.8 - 1.3	1.0	10

Table 2: Molecular Weight Distribution of **PQ-69** by SEC-MALS

Parameter	Value
Number Average Molecular Weight (Mn)	150,000 g/mol
Weight Average Molecular Weight (Mw)	350,000 g/mol
Polydispersity Index (PDI)	2.33

Table 3: Quantification of **PQ-69** in a Cosmetic Gel by HPLC-CAD

Sample ID	Injection Volume (µL)	Peak Area	Concentration (% w/w)
Standard 1 (0.5%)	10	125,430	0.50
Standard 2 (1.0%)	10	251,860	1.00
Standard 3 (2.0%)	10	503,720	2.00
Sample A	10	315,600	1.25
Sample B	10	420,150	1.67

## Experimental Protocols

### Protocol 1: Structural Characterization by <sup>1</sup>H-NMR Spectroscopy

Objective: To confirm the identity and determine the monomer composition of **PQ-69**.

Materials:

- **PQ-69** standard or sample
- Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated water (D<sub>2</sub>O)
- NMR tubes
- NMR Spectrometer (400 MHz or higher)

#### Procedure:

- Dissolve 10-20 mg of the **PQ-69** sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O) in a clean vial.
- Vortex the solution until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the <sup>1</sup>H-NMR spectrum using a 400 MHz or higher NMR spectrometer.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals corresponding to the characteristic protons of each monomer unit.
- Calculate the molar ratio of the monomers by normalizing the integral values.

## Protocol 2: Quantification by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Objective: To quantify the concentration of **PQ-69** in a cosmetic formulation.

#### Materials:

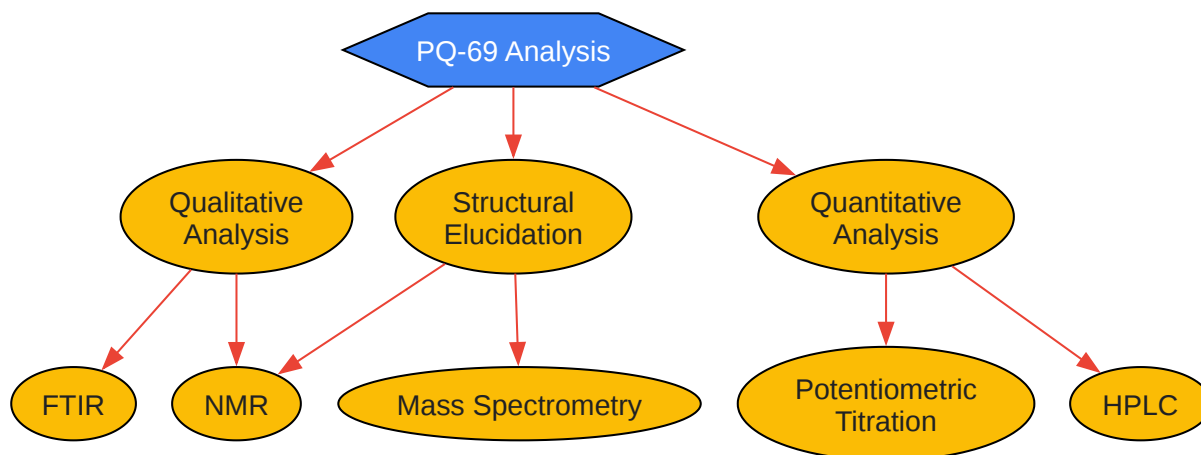
- **PQ-69** standard
- Cosmetic sample containing **PQ-69**
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with a Charged Aerosol Detector (CAD)

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m)

#### Procedure:

- Standard Preparation: Prepare a stock solution of **PQ-69** (e.g., 1000  $\mu$ g/mL) in a suitable solvent (e.g., water/acetonitrile mixture). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh a known amount of the cosmetic sample and dissolve it in a known volume of the initial mobile phase solvent. Filter the sample solution through a 0.45  $\mu$ m syringe filter.
- Chromatographic Conditions:
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Gradient: 10-90% B over 15 minutes
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 40  $^{\circ}$ C
  - Injection Volume: 10  $\mu$ L
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area from the CAD against the concentration of the standards. Determine the concentration of **PQ-69** in the sample by interpolating its peak area on the calibration curve.

## Visualizations



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